

# Structure-activity relationship (SAR) studies of Ethyl 2-(piperazin-1-yl)acetate derivatives

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## Compound of Interest

Compound Name: **Ethyl 2-(piperazin-1-yl)acetate**

Cat. No.: **B133232**

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A comprehensive analysis of the structure-activity relationship (SAR) of **ethyl 2-(piperazin-1-yl)acetate** derivatives reveals crucial insights into their potential as therapeutic agents. This guide synthesizes experimental data from various studies to provide a comparative overview of their biological activities, primarily focusing on antimicrobial and anticancer properties. Detailed experimental protocols and visual representations of workflows are included to aid researchers in the field of drug discovery and development.

## Structure-Activity Relationship Insights

While a singular, comprehensive SAR study on a systematically varied library of **ethyl 2-(piperazin-1-yl)acetate** derivatives is not readily available in the public domain, analysis of broader piperazine derivative studies allows for the extrapolation of key SAR principles. Modifications on the piperazine ring and the terminal carboxylate function have been shown to significantly influence biological activity.

For instance, in the context of antimicrobial activity, the introduction of bulky and lipophilic groups at the N-4 position of the piperazine ring often enhances potency against various bacterial and fungal strains. The nature of the substituent also dictates the spectrum of activity. Aromatic and heteroaromatic substitutions have been particularly explored, with electron-withdrawing or donating groups on these rings fine-tuning the activity.

In the realm of anticancer activity, the piperazine scaffold serves as a versatile linker for pharmacophores that interact with specific biological targets. The substitution pattern on the

piperazine ring, as well as the nature of the acyl group, plays a critical role in determining the cytotoxic potency and selectivity against different cancer cell lines.

## Comparative Biological Activity Data

The following tables summarize the biological activities of various piperazine derivatives, providing a quantitative comparison of their efficacy.

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound ID	Modification on Piperazine Ring (N-4)	Target Organism	MIC ( $\mu\text{g/mL}$ )	MBC ( $\mu\text{g/mL}$ )	Reference
RL-308	N-Aryl substitution	Shigella flexineri	2	4	<a href="#">[1]</a>
S. aureus	4	8	<a href="#">[1]</a>		
MRSA	16	32	<a href="#">[1]</a>		
Shigella dysenteriae	128	-	<a href="#">[1]</a>		
RL-328	N-Aryl substitution	MRSA	128	-	<a href="#">[1]</a>
Chalcone Derivative	Chalcone moiety	Candida albicans	2.22	-	<a href="#">[2]</a>

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MRSA: Methicillin-resistant *Staphylococcus aureus*.

Table 2: Cytotoxic Activity of Piperazin-2-one Derivatives

Compound ID	Substituent on Piperazin-2- one	Cancer Cell Line	IC50 (µM)	Reference
Compound 4e	TADDOL-derived substituent	HUH7 (Hepatocellular carcinoma)	<50	<a href="#">[3]</a>
AKH12 (Hepatocellular carcinoma)	<50	<a href="#">[3]</a>		
U251 (Glioblastoma)	<50	<a href="#">[3]</a>		
Compound 6	Trifluoromethyl substituent	HUH7 (Hepatocellular carcinoma)	<50	<a href="#">[3]</a>
AKH12 (Hepatocellular carcinoma)	<50	<a href="#">[3]</a>		
U251 (Glioblastoma)	<50	<a href="#">[3]</a>		

IC50: Half-maximal inhibitory concentration.

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

## Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Assay:

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key measure of bacteriostatic activity.[\[4\]](#) The broth microdilution method is commonly employed for this purpose.[\[4\]](#)

- Preparation of Inoculum: A fresh culture (18-24 hours) of the test microorganism is used to prepare a suspension in sterile saline, adjusted to a 0.5 McFarland standard.[1]
- Compound Dilution: The test compounds are dissolved in a suitable solvent like DMSO to create a stock solution.[4] Serial two-fold dilutions are then performed in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[4]
- Inoculation: Each well is inoculated with the standardized bacterial suspension.[1]
- Controls: A positive control (broth and inoculum) and a negative control (broth only) are included.[4]
- Incubation: The plates are incubated at 37°C for 18-24 hours.[4]
- Reading: The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.[4]

#### Minimum Bactericidal Concentration (MBC) Assay:

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum, indicating bactericidal activity.[4]

- Subculturing: Aliquots from the wells of the MIC plate showing no growth are subcultured onto Mueller-Hinton Agar (MHA) plates.[4]
- Incubation: The MHA plates are incubated at 37°C for 18-24 hours.[4]
- Determination of MBC: The MBC is the lowest concentration that results in no colony formation on the agar plate.[1]

## Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

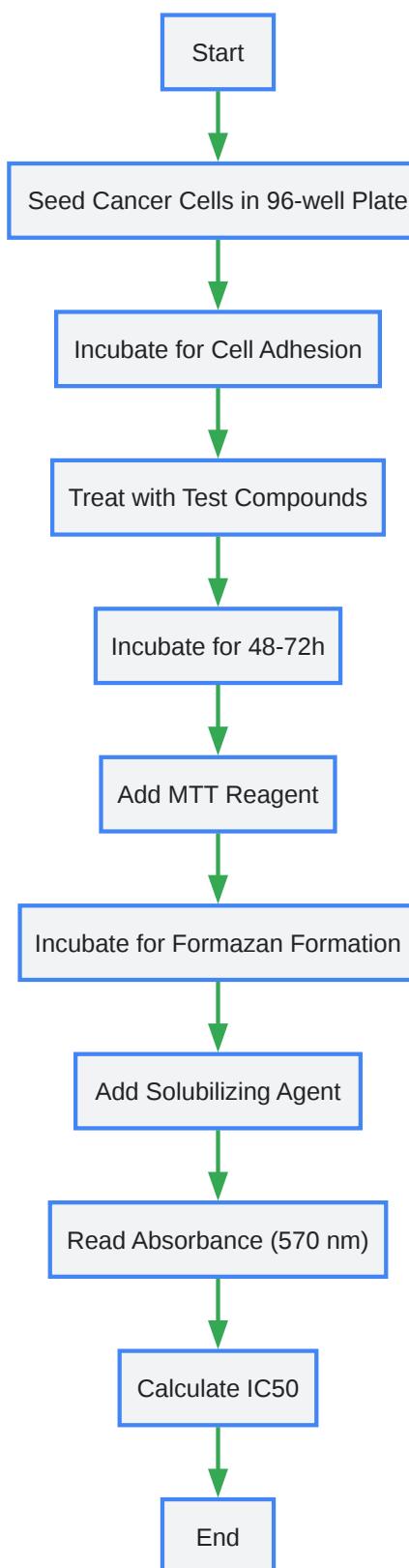
## Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described above.



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Caption: Workflow for Antimicrobial Susceptibility Testing.



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Caption: Workflow for MTT Cytotoxicity Assay.

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